1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one
Description
The exact mass of the compound this compound is 393.01466 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-14-2-1-6-19-16(14)22-12-5-9-20(10-12)15(21)11-23-13-3-7-18-8-4-13/h1-4,6-8,12H,5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULXBXWPIMLZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds. These compounds often have diverse targets, suggesting that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown due to the lack of specific information in the literature. The presence of the pyrrolidine ring and the bromopyridinyl group suggests that the compound could interact with its targets through a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding.
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to be involved in a wide range of biochemical pathways.
Pharmacokinetics
The presence of the pyrrolidine ring and the bromopyridinyl group could potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties.
Biological Activity
The compound 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one is a complex organic molecule with potential pharmacological properties. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A bromopyridine moiety, which may enhance biological activity through interactions with biological targets.
- A pyrrolidine ring, known for its role in various pharmacological activities.
- A pyridine sulfanyl group that could contribute to the compound's reactivity and binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Compounds containing pyridine and pyrrolidine rings have shown promising antimicrobial properties. For instance, derivatives of pyridine are often evaluated for their efficacy against various bacterial strains. The presence of the bromine atom in the structure may also enhance its antibacterial activity by increasing lipophilicity, facilitating membrane penetration.
| Compound | Biological Activity |
|---|---|
| 1-(Pyridin-4-yl)ethanone | Antimicrobial properties |
| 5-Bromo-N-methylpyridine | Neuroactive effects |
| 3-Bromo-N-pyrrolidinylmethanamine | Antidepressant activity |
Cytotoxicity and Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds featuring thiazole or pyridine rings have demonstrated significant cytotoxic effects against cancer cells like HT29 and Jurkat cells.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as kinases or receptors involved in cell signaling pathways. The bromopyridine moiety may facilitate binding to these targets due to its electron-withdrawing nature.
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
- Anticonvulsant Activity : Research on thiazole-integrated pyrrolidinones has demonstrated their ability to eliminate tonic extensor phases in animal models, suggesting potential for developing anticonvulsant drugs.
- Antiproliferative Effects : A study involving thiazole compounds indicated significant growth-inhibitory effects on cancer cell lines, with IC50 values comparable to established anticancer drugs like doxorubicin.
- Antibacterial Studies : Compounds derived from similar frameworks exhibited higher antibacterial activity than standard antibiotics against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
